molecular formula C11H10N2O B571342 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone CAS No. 114998-59-3

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone

Cat. No.: B571342
CAS No.: 114998-59-3
M. Wt: 186.214
InChI Key: VOEPLNUVMOGCDS-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone is an organic compound with the molecular formula C11H10N2O. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-5-YL)ethanone’s action are currently under investigation. Preliminary studies suggest that it may have inhibitory activity against certain cell lines , but more research is needed to confirm these findings and understand the underlying mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone can be synthesized through several methods. One common approach involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation. The reaction typically occurs under acidic conditions, using reagents such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch processes. These processes utilize similar synthetic routes but are optimized for higher yields and cost-efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazol-5-YL)ethanone
  • 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone

Uniqueness

1-(1-Phenyl-1H-pyrazol-5-YL)ethanone stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(2-phenylpyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9(14)11-7-8-12-13(11)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEPLNUVMOGCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697919
Record name 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114998-59-3
Record name 1-(1-Phenyl-1H-pyrazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-(phenylhydrazono)ethanal (3.10 g) (Journal of Chemical Society, Perkin Trans. 1, 1981, 503-513.), potassium carbonate (4.40 g) and dioxane (20.0 mL) was added 1-chloropropan-2-one (2.10 g) at room temperature, and the mixture was heated under reflux for 5 hr. The reaction mixture was concentrated under reduced pressure and extracted with dichloromethane. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (dichloromethane/methanol) to give the title compound (1.35 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two

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